rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis
Brand Name: Vulcanchem
CAS No.:
VCID: VC16522196
InChI: InChI=1S/C5H6F2O/c6-5(7)4-1-3(4)2-8/h2-5H,1H2
SMILES:
Molecular Formula: C5H6F2O
Molecular Weight: 120.10 g/mol

rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis

CAS No.:

Cat. No.: VC16522196

Molecular Formula: C5H6F2O

Molecular Weight: 120.10 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis -

Specification

Molecular Formula C5H6F2O
Molecular Weight 120.10 g/mol
IUPAC Name 2-(difluoromethyl)cyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C5H6F2O/c6-5(7)4-1-3(4)2-8/h2-5H,1H2
Standard InChI Key FIHPBZMPGOPXPU-UHFFFAOYSA-N
Canonical SMILES C1C(C1C(F)F)C=O

Introduction

rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis is a stereochemically defined compound belonging to the family of cyclopropane derivatives. The compound's structure and properties make it a valuable intermediate in organic synthesis and pharmaceutical research. This article provides an in-depth analysis of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis typically involves:

  • Cyclopropanation Reaction: Starting with a suitable alkene precursor, difluoromethylation is achieved using reagents such as difluorocarbene precursors.

  • Oxidation Step: The introduction of the aldehyde functional group is accomplished through controlled oxidation reactions using reagents like PCC (pyridinium chlorochromate) or DMSO-based oxidants.

This multi-step process ensures precise control over the stereochemistry and functionalization of the molecule.

Applications

rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis has diverse applications:

  • Pharmaceutical Research: The compound serves as an intermediate in synthesizing bioactive molecules, particularly those requiring fluorinated motifs for enhanced metabolic stability and bioavailability.

  • Synthetic Chemistry: It acts as a building block for constructing complex molecules with difluoromethyl groups, which are known to modulate biological activity.

  • Material Science: The aldehyde functionality enables its use in polymer chemistry and material development.

Comparison with Related Compounds

To highlight its unique properties, we compare it with similar compounds:

CompoundMolecular FormulaKey Functional GroupsApplications
rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cisC5H6F2OAldehyde, DifluoromethylPharmaceuticals, Synthesis
rac-(1R,2R)-2-(trifluoromethyl)cyclopropaneC5H5F3TrifluoromethylAdvanced material synthesis
rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanolC5H8F2OAlcohol, DifluoromethylDrug development

The aldehyde group in this compound distinguishes it from alcohol or trifluoromethyl analogs by offering additional synthetic versatility.

Challenges in Handling and Research

  • Reactivity: The strained cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions.

  • Stability: The aldehyde group is prone to oxidation; hence, storage under inert conditions is recommended.

  • Toxicity Data: Limited data are available on its toxicity profile; further studies are needed for safe handling protocols.

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